s-Triaminotrinitrobenzene
Overview
Description
s-Triaminotrinitrobenzene, commonly referred to as TATB, is a compound that has been studied for its unique aromaticity and structural features. The aromatic nature of TATB has been a subject of interest due to its potential applications and the effects of its substituents on its chemical properties. Research has shown that TATB exhibits a decrease in aromaticity due to the presence of resonance-assisted hydrogen bonds, which affect the electron density distribution within the molecule .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of TATB, it is implied that the compound can be studied in complex with s-trinitrobenzene, suggesting a possible route of synthesis through the interaction of s-trinitrobenzene and s-triaminobenzene. The formation of such complexes can be indicative of the reactivity and synthetic pathways of TATB .
Molecular Structure Analysis
The molecular structure of TATB has been analyzed using nonempirical ab initio quantum chemical methods and molecular dynamics. These studies have revealed that TATB has a high degree of conformational flexibility, which is atypical for aromatic compounds. The electron delocalization in the molecule is affected by hydrogen bonding, which is greater in the quasi-aromatic rings formed by these bonds than in the benzene ring itself . Additionally, the crystal structure of a complex formed with s-trinitrobenzene shows that the molecules are stacked alternately in columns, with the mean molecular planes inclined at an angle to the stacking axis. This provides insight into the intermolecular interactions and packing of TATB in solid state .
Chemical Reactions Analysis
The data does not provide explicit information on the chemical reactions involving TATB. However, the analysis of its structure and the study of its complex with s-trinitrobenzene suggest that TATB can engage in intermolecular interactions that may influence its reactivity. The stacking of molecules and the presence of hydrogen bonds could play a role in the chemical behavior of TATB in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of TATB are influenced by its aromaticity and molecular structure. The HOMA index, which is a measure of aromaticity, classifies TATB as low-aromatic at equilibrium state at zero temperature and nonaromatic at room temperature. This change in aromaticity with temperature suggests that TATB's properties may be sensitive to thermal conditions. The flexibility of the molecule and the electron delocalization within it are also key factors that determine its physical and chemical behavior . The crystallographic analysis provides additional data on bond lengths and angles, which are crucial for understanding the physical properties of TATB .
Scientific Research Applications
Quantum-Based Multiscale Simulations
- TATB's reaction to shock speeds was studied through quantum-based multiscale simulations, revealing the formation of nitrogen-rich heterocyclic clusters. This formation inhibits further reactivity towards decomposition, providing insight into the material's behavior under extreme conditions (Manaa, Reed, Fried, & Goldman, 2009).
Purification and Particle Size Modification
- Research focused on developing high purity, high surface area forms of TATB to increase potential applications. Various processing procedures were evaluated for their effectiveness in achieving desired purity and surface area (Firsich, Thorpe, & Cox, 1990).
Thermal Decomposition Studies
- Isothermal calorimetric techniques were used to study the thermal decomposition of TATB. The decomposition process was found to be exothermic, with possibly up to five distinct reaction stages (Catalano & Crawford, 1983).
Investigating Texture Evolution
- Neutron diffraction measurements were utilized to investigate the texture evolution during the consolidation of deuterated TATB. This study aids in understanding the anisotropic macroscale properties of TATB particles in explosive formulations (Luscher et al., 2017).
Exploration of TATB Grain Structure
- The grain structure of TATB crystals was explored to understand its impact on detonation sensitivity. This research emphasizes the importance of crystal loading, size, shape, and internal microstructure in influencing explosive sensitivity (Kuettner et al., 2019).
Raman Spectra Analysis
- Temperature-dependent Raman spectra of TATB were examined to determine phonon–molecular vibrational coupling information, providing insights into vibrational energy transfer in TATB (McGrane & Shreve, 2003).
Sensitization Centers from Shock or Impact
- Studies on TATB subjected to underwater shock or impact revealed the formation of sensitization centers, critical for understanding the reactivity and handling safety of the explosive (Sharma, Forbes, Coffey, & Liddiard, 1987).
Synthesis Methodologies
- A rapid and inexpensive synthesis method for TATB microparticles was developed, enhancing the understanding of controlling the microscopic morphology of energetic materials (Karler, Alarid, Rosenberg, & Fan, 2018).
Micromechanical Modelling
- Neutron diffraction and micromechanical modelling were used to study temperature-dependent variations in TATB lattice parameters. This research aids in developing predictive models for TATB-based explosives under various thermal environments (Yeager et al., 2016).
Other Significant Research
- Additional research has explored the band gap estimation, decomposition products, interaction with alpha particles, surface morphology, and Raman scattering study under shock compression, furthering the comprehensive understanding of TATB's properties and applications (Grebenkin & Kutepov, 2000; Catalano & Rolon, 1983; Türker & Variş, 2014; Xu Tao, 2007; Trott & Renlund, 1988).
Future Directions
The future directions of TATB research are likely to focus on understanding its thermal decomposition behavior and improving its safety profile. This includes investigating its response to temperature extremes and whether this material becomes more sensitive and is no longer safe to handle when subjected to abnormal thermal environments .
properties
IUPAC Name |
2,4,6-trinitrobenzene-1,3,5-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O6/c7-1-4(10(13)14)2(8)6(12(17)18)3(9)5(1)11(15)16/h7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUJAMTCCQARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062818 | |
Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
s-Triaminotrinitrobenzene | |
CAS RN |
3058-38-6 | |
Record name | TATB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3058-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-triamino-2,4,6-trinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triaminotrinitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Benzenetriamine, 2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trinitrobenzene-1,3,5-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIAMINO-1,3,5-TRINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJP3UNX7Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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